molecular formula C21H23N7O B12248173 2-Methyl-3-[(1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one

2-Methyl-3-[(1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one

Cat. No.: B12248173
M. Wt: 389.5 g/mol
InChI Key: AZEHKYJOEKHNGM-UHFFFAOYSA-N
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Description

2-Methyl-3-[(1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one is a complex organic compound that belongs to the class of quinazolinone derivatives. This compound is characterized by its unique structure, which includes a quinazolinone core, a piperidine ring, and a triazolopyrimidine moiety. It has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-[(1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3H-1,2,4-triazol-5-amine with ethyl acetoacetate in the presence of a catalytic amount of zinc chloride in supercritical carbon dioxide . This reaction forms the triazolopyrimidine intermediate, which is then coupled with a piperidine derivative and further reacted with a quinazolinone precursor under specific conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure reaction vessels, and automated purification systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-[(1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the quinazolinone or piperidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of dihydroquinazolinone derivatives.

Scientific Research Applications

2-Methyl-3-[(1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-3-[(1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets within cells. It is known to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for anticancer therapy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-3-[(1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one is unique due to its specific combination of structural features, which confer distinct biological activities and therapeutic potential. Its ability to selectively inhibit CDKs and induce apoptosis in cancer cells sets it apart from other similar compounds.

Properties

Molecular Formula

C21H23N7O

Molecular Weight

389.5 g/mol

IUPAC Name

2-methyl-3-[[1-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-4-yl]methyl]quinazolin-4-one

InChI

InChI=1S/C21H23N7O/c1-14-11-19(28-21(24-14)22-13-23-28)26-9-7-16(8-10-26)12-27-15(2)25-18-6-4-3-5-17(18)20(27)29/h3-6,11,13,16H,7-10,12H2,1-2H3

InChI Key

AZEHKYJOEKHNGM-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=NC=NN2C(=C1)N3CCC(CC3)CN4C(=NC5=CC=CC=C5C4=O)C

Origin of Product

United States

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